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Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of

pain.[1] Its critical role in the initiation and propagation of action potentials in nociceptive

neurons has made it a focal point for the discovery of novel analgesics. High-throughput

screening (HTS) is an essential component of drug discovery campaigns targeting Nav1.7,

enabling the rapid identification and characterization of potent and selective inhibitors from

large compound libraries. This document provides detailed application notes and protocols for

various HTS assays tailored for the discovery of Nav1.7 inhibitors.

Nav1.7 Signaling Pathway in Nociception
Nav1.7 channels are predominantly expressed in the peripheral nervous system, particularly in

dorsal root ganglion (DRG) and sympathetic ganglion neurons.[1] They act as threshold

channels, amplifying small, subthreshold depolarizations in response to noxious stimuli. This

amplification triggers the activation of other sodium channels, leading to the generation and

propagation of action potentials along the sensory nerve fibers to the central nervous system,

where the sensation of pain is perceived.[1] Inhibition of Nav1.7 dampens this initial

amplification, thereby reducing pain signaling.
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Nav1.7 signaling pathway in nociception.

High-Throughput Screening (HTS) Workflow
A typical HTS campaign for Nav1.7 inhibitors follows a tiered approach, starting with a primary

screen of a large compound library using a high-throughput, cost-effective assay. Hits from the

primary screen are then subjected to a series of secondary and tertiary assays for confirmation,

potency determination, and selectivity profiling.
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General HTS workflow for Nav1.7 inhibitors.

Data Presentation: Performance of Known Nav1.7
Inhibitors
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The following tables summarize the performance of well-characterized Nav1.7 inhibitors in

various HTS assay formats. This data serves as a valuable benchmark for assay validation and

for contextualizing the activity of novel compounds.

Table 1: IC50 Values of Nav1.7 Inhibitors in Fluorescence-Based Assays

Compound Assay Type Cell Line Activator IC50 (µM) Reference

Tetracaine

FLIPR

Membrane

Potential

HEK293-

Nav1.7

Veratridine

(100 µM)
3.6 [2]

Tetrodotoxin

(TTX)

FLIPR

Membrane

Potential

HEK293-

Nav1.7

Veratridine

(100 µM)
0.034 [2]

Lidocaine

FLIPR

Membrane

Potential

hNav1.7-

HEK293

Antillatoxin

(10 nM)
150.6

Carbamazepi

ne

FLIPR

Membrane

Potential

hNav1.7-

HEK293

Antillatoxin

(10 nM)
77.7

Phenytoin

FLIPR

Membrane

Potential

hNav1.7-

HEK293

Antillatoxin

(10 nM)
18.7

Riluzole

FLIPR

Membrane

Potential

hNav1.7-

HEK293

Antillatoxin

(10 nM)
3.58

Tetracaine
No-Wash

Sodium Influx

HEK293-

Nav1.7

Veratridine

(60 µM)
21

Table 2: IC50 Values of Nav1.7 Inhibitors in Automated Patch Clamp (APC) Assays
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Compound
APC
Platform

Cell Line
Holding
Potential

IC50 (nM) Reference

PF-05089771 Not Specified
HEK293-

Nav1.7
Not Specified 11

GX-936 Not Specified Not Specified Not Specified 1

GNE-0439
SyncroPatch

768PE

HEK293-

Nav1.7
Not Specified 340

Tetracaine Qube 384 TE671

-70 mV

(inactivated

state)

2,000

PTx2-3066
Manual Patch

Clamp

HEK293-

Nav1.7
-90 mV 30.8

PTx2-3127
Manual Patch

Clamp

HEK293-

Nav1.7
-90 mV 6.9

ST-2262
Manual Patch

Clamp

HEK293-

Nav1.7

-110 mV

(resting state)
72

Table 3: HTS Campaign Performance Metrics
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HTS
Platform

Compound
Library Size

Hit Rate (%) Z' Factor
Success
Rate (%)

Reference

Sophion

Qube
158,000 Not Reported Not Reported 83

SyncroPatch

768PE
10,000 Not Reported 0.72 79

FLIPR

(N1742K

mutant)

64,000 1.3 > 0.5 Not Reported

Thallium Flux

Assay
9,360 2.5 Not Reported Not Reported

No-Wash

Sodium Influx

Not

Applicable

Not

Applicable
0.60 Not Reported

Experimental Protocols
Cell Culture of Stably Transfected HEK293 Cells
Expressing Human Nav1.7
Materials:

HEK293 cells stably expressing human Nav1.7

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Selection antibiotic (e.g., Geneticin/G418)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)
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Protocol:

Culture HEK293-hNav1.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin,

100 µg/mL streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500

µg/mL G418).

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Passage cells every 2-3 days or when they reach 80-90% confluency.

To passage, aspirate the culture medium, wash the cells once with PBS, and detach them

using Trypsin-EDTA.

Neutralize trypsin with complete growth medium and centrifuge the cells.

Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired

density.

FLIPR Membrane Potential Assay
This assay measures changes in membrane potential upon Nav1.7 channel activation.

Inhibitors will prevent the depolarization induced by a channel activator.

Materials:

HEK293-hNav1.7 cells

Black-walled, clear-bottom 96- or 384-well microplates

FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

Nav1.7 activator (e.g., Veratridine or Antillatoxin)

Test compounds and control inhibitors (e.g., Tetracaine, TTX)

Protocol:
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Cell Plating: Seed HEK293-hNav1.7 cells into 96- or 384-well microplates at a density that

will form a confluent monolayer on the day of the assay (e.g., 12,500 - 20,000 cells/well for a

384-well plate). Incubate overnight at 37°C, 5% CO₂.

Dye Loading:

Prepare the FLIPR Membrane Potential dye loading buffer according to the manufacturer's

instructions, typically by dissolving the dye concentrate in Assay Buffer.

Remove the cell culture medium from the plates and add an equal volume of the dye

loading buffer to each well (e.g., 25 µL for a 384-well plate).

Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.

Do not wash the cells after dye loading.

Compound Addition: Prepare serial dilutions of test compounds and controls in Assay Buffer.

Assay Measurement:

Place the cell plate and compound plate into the FLIPR instrument.

Establish a baseline fluorescence reading.

Add the test compounds to the cell plate and incubate for a predefined period (e.g., 3-5

minutes).

Add the Nav1.7 activator (e.g., 60-100 µM Veratridine or 10 nM Antillatoxin) to all wells to

stimulate channel opening and subsequent membrane depolarization.

Monitor the change in fluorescence intensity over time.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the

positive (activator alone) and negative (inhibitor control) controls.

Determine the IC50 values by fitting the concentration-response data to a four-parameter

logistic equation.
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Assess assay quality by calculating the Z' factor. A Z' factor between 0.5 and 1.0 indicates

an excellent assay.

Automated Patch Clamp (APC) Assay
APC provides a higher-throughput alternative to manual patch clamp for confirming hits and

characterizing their mechanism of action with high fidelity.

Materials:

HEK293- or CHO-hNav1.7 cells

APC instrument (e.g., Sophion Qube, SyncroPatch 768PE)

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose;

pH 7.4 with NaOH.

Intracellular Solution (in mM): 120-140 CsF, 10 NaCl, 1-10 EGTA, 10 HEPES; pH 7.2-7.3

with CsOH.

Test compounds and control inhibitors

Protocol:

Cell Preparation: Harvest and resuspend the cells in the extracellular solution at the

concentration recommended by the APC instrument manufacturer.

Instrument Setup: Prime the instrument with the extracellular and intracellular solutions and

load the cell suspension and compound plates.

Voltage Protocol for Screening:

A simple pulse protocol can be used for primary screening to assess tonic block.

Holding potential: -100 mV to -120 mV.

Test pulse: A depolarizing step to 0 mV for 20-50 ms to elicit Nav1.7 current.

Voltage Protocol for State-Dependence:
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To assess state-dependent inhibition, a pre-pulse to a depolarizing potential is used to

inactivate a population of channels.

Holding potential: -120 mV.

Conditioning pre-pulse: A step to a voltage that causes partial inactivation (e.g., -70 mV)

for a duration of 500 ms to 5 s.

Test pulse: A step to 0 mV to measure the current from the remaining non-inactivated

channels.

Compound Application and Recording: The instrument will automatically perform the whole-

cell recordings, applying the test compounds and recording the Nav1.7 currents.

Data Analysis:

Measure the peak current amplitude in the presence and absence of the compound.

Calculate the percentage of inhibition and determine IC50 values.

Compare the IC50 values obtained from different voltage protocols to determine if the

compound exhibits state-dependent block.

Assay Quality Control: Z' Factor
The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS

assay. It takes into account the dynamic range of the signal and the data variation.

Calculation:

Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control -

Mean_negative_control|]

Where:

SD = Standard Deviation

Interpretation:
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Z' = 1: An ideal assay.

1 > Z' ≥ 0.5: An excellent assay.

0.5 > Z' > 0: A marginal assay.

Z' < 0: The assay is not suitable for screening.

Conclusion
The successful discovery of novel Nav1.7 inhibitors relies on the implementation of a robust

and well-validated HTS cascade. The choice of assay format for primary screening depends on

the desired throughput, cost, and the specific goals of the screening campaign. Fluorescence-

based assays like FLIPR and thallium flux offer high throughput for initial library screening,

while automated electrophysiology provides the gold-standard data quality required for hit

confirmation, SAR studies, and detailed mechanistic characterization. By following the detailed

protocols and utilizing the provided benchmark data, researchers can effectively establish and

execute HTS campaigns to identify promising new therapeutic candidates for the treatment of

pain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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